molecular formula C6H7NO3S B2446986 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid CAS No. 88628-87-9

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid

Cat. No.: B2446986
CAS No.: 88628-87-9
M. Wt: 173.19
InChI Key: PGGRSXMFTLBAPL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid (CAS No. 88628-87-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a thiazine ring structure, which contributes to its unique biological properties. It is typically synthesized through organic reactions involving cyclization of appropriate precursors under controlled conditions. Common methods include oxidation and reduction reactions using agents such as potassium permanganate and sodium borohydride, respectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating potential as an antibacterial agent . The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .

Analgesic Activity

In experimental models, this compound has demonstrated analgesic effects, surpassing traditional analgesics like piroxicam in efficacy. Its ability to inhibit pain responses suggests a mechanism involving central nervous system pathways, potentially making it useful for pain management therapies .

Anticancer Potential

Emerging studies highlight the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown cytotoxic effects by inducing apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of cell cycle regulators . Further research is warranted to explore its efficacy in clinical settings.

The biological activity of this compound is attributed to its interactions with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways involved in inflammation, pain perception, and cellular proliferation. Understanding these mechanisms will be crucial for developing targeted therapies based on this compound.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound Biological Activity Mechanism
Thiazole Derivatives Antimicrobial, anticancerEnzyme inhibition
Benzothiadiazine Derivatives Analgesic, anti-inflammatoryReceptor modulation
1-Methyl-1-oxo-1,2-thiazine Antimicrobial, anti-inflammatoryEnzyme inhibition, apoptosis induction

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study tested the compound against multi-drug resistant strains of bacteria and found it effective at concentrations lower than those required for conventional antibiotics.
  • Inflammation Model : In a murine model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups.
  • Cancer Cell Studies : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis at IC50 values significantly lower than those observed with standard chemotherapeutics.

Properties

IUPAC Name

1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(10)3-2-5(4-7-11)6(8)9/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGRSXMFTLBAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS1(=NC=C(C=C1)C(=O)O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88628-87-9
Record name 1-methyl-1-oxo-1lambda6,2-thiazine-4-carboxylic acid
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